- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)
96551-22-3 structure
Product Name:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
CAS番号:96551-22-3
MF:C14H17NO3
メガワット:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
Update Time:2025-06-14
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864717
- インチ: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- InChIKey: OOVPQKQFSDFRFA-UHFFFAOYSA-N
- ほほえんだ: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 247.12100
- どういたいしつりょう: 247.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.5
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 396°C at 760 mmHg
- フラッシュポイント: 193.3℃
- 屈折率: 1.553
- PSA: 51.46000
- LogP: 2.91680
- じょうきあつ: No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-1g |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 1g |
174.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-5g |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 5g |
457.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-250mg |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 250mg |
77CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842959-5g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 5g |
521.10 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-1g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 1g |
220.49CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-5g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 5g |
805.64CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-25g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 25g |
3052.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-100g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 100g |
10854.94CNY | 2021-05-08 | |
| Matrix Scientific | 043167-500mg |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95% |
96551-22-3 | >95% | 500mg |
$102.00 | 2023-09-09 | |
| Matrix Scientific | 043167-1g |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95% |
96551-22-3 | >95% | 1g |
$157.00 | 2023-09-09 |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt
リファレンス
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt
リファレンス
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
リファレンス
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
合成方法 7
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
リファレンス
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt
リファレンス
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ; 15 min, rt
1.2 Reagents: Water ; 15 min, rt
リファレンス
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
リファレンス
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt
リファレンス
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
リファレンス
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
- Indole-3-carboxaldehyde
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
注文番号:A15942
在庫ステータス:in Stock
はかる:25g/100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:04
価格 ($):394.0/1403.0
Email:sales@amadischem.com
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 関連文献
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
清らかである:99%/99%
はかる:25g/100g
価格 ($):394.0/1403.0